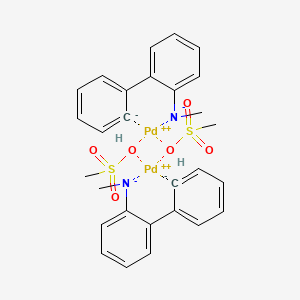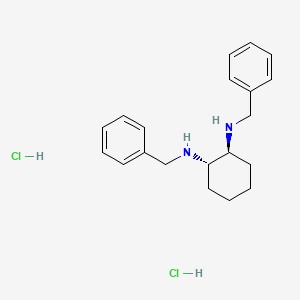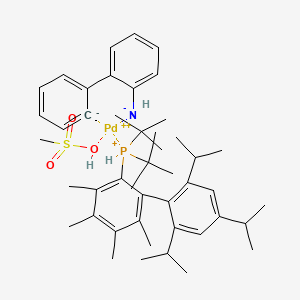![molecular formula C8H18Cl2N2 B6308500 rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95% CAS No. 1982187-56-3](/img/structure/B6308500.png)
rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (Rac-MDBN-dihydrochloride) is a chiral compound with a unique structure that has been used in a variety of scientific research applications. This compound is a derivative of the bicyclic molecule, 1,6-diazabicyclo[4.2.1]nonane, and has a molecular weight of 201.2 g/mol. Rac-MDBN-dihydrochloride has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, drug metabolism, and enzyme kinetics. The compound has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, the compound has been used to study the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
Wirkmechanismus
The mechanism of action of Rac-MDBN-dihydrochloride is not completely understood. However, it is believed that the compound acts as a chiral catalyst, allowing for the formation of a chiral adduct between the compound and the substrate. This adduct then undergoes a series of reactions, resulting in the formation of the desired product. Additionally, the compound may also act as a chiral template, allowing for the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MDBN-dihydrochloride are not fully understood. However, the compound has been shown to be an effective chiral catalyst in a variety of biochemical and physiological reactions. Additionally, the compound has been shown to be effective in the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-MDBN-dihydrochloride has several advantages in laboratory experiments. First, the compound is relatively stable and can be easily synthesized in a variety of ways. Additionally, the compound is relatively inexpensive and can be stored at room temperature. Finally, the compound is highly soluble in a variety of solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Rac-MDBN-dihydrochloride in laboratory experiments. First, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in reactions that require high reactivity. Finally, the compound is not very stable and can decompose in the presence of light or heat.
Zukünftige Richtungen
Although Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, there are still many potential future directions for the compound. First, the compound could be used to study the effects of chiral compounds on drug metabolism and enzyme kinetics. Additionally, the compound could be used to synthesize optically active drugs, or to study the stereoselective synthesis of chiral compounds. Finally, the compound could be used to study the mechanism of action of drugs, or to study the biochemical and physiological effects of drugs.
Synthesemethoden
Rac-MDBN-dihydrochloride can be synthesized using a variety of methods, including a two-step synthesis starting from 1,6-diazabicyclo[4.2.1]nonane. In the first step, the compound is treated with a catalytic amount of a chiral Lewis acid, such as (S)-Binol, to form a chiral adduct. The adduct is then treated with anhydrous hydrogen chloride to form Rac-MDBN-dihydrochloride. Other methods of synthesis include a one-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride in the presence of a chiral Lewis acid, and a two-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride and a chiral base, such as (S)-Binol.
Eigenschaften
IUPAC Name |
(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)6-9-5-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHDQJHVDEBHH-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)